BenchChemオンラインストアへようこそ!

Leukotrienec3

Receptor pharmacology CysLT receptor binding Radioligand competition assays

Leukotriene C3 (LTC3, CAS 77209-77-9, molecular formula C30H49N3O9S, MW 627.79) is a cysteinyl leukotriene (CysLT) of the n-3 series, derived from eicosatrienoic acid (5,8,11-eicosatrienoic acid) rather than the more common arachidonic acid (n-6) precursor. This structural distinction yields a trienoic (three double bond) backbone versus the tetraenoic backbone of the n-6 series leukotrienes such as LTC4.

Molecular Formula C30H49N3O9S
Molecular Weight 627.8 g/mol
CAS No. 77209-77-9
Cat. No. B1624468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotrienec3
CAS77209-77-9
Synonyms5-hydroxy-6-S-glutathionyl-7,9,11-eicosatrienoic acid
leukotriene C-3
leukotriene C3
Molecular FormulaC30H49N3O9S
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
InChIKeyAIJDQMYBRDJHHT-ABAXQOPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene C3 (CAS 77209-77-9) – Sourcing the n-3 Series CysLT Standard


Leukotriene C3 (LTC3, CAS 77209-77-9, molecular formula C30H49N3O9S, MW 627.79) is a cysteinyl leukotriene (CysLT) of the n-3 series, derived from eicosatrienoic acid (5,8,11-eicosatrienoic acid) rather than the more common arachidonic acid (n-6) precursor [1]. This structural distinction yields a trienoic (three double bond) backbone versus the tetraenoic backbone of the n-6 series leukotrienes such as LTC4 [1]. Commercially, LTC3 is typically supplied as a solution at ~50 μg/mL in methanol:water (7:3) containing 17 mM acetate buffer adjusted to pH 5.4, with a purity specification of ≥97% by HPLC and requiring storage at −20°C .

Leukotriene C3 Procurement: Why In-Class Substitution with LTC4 or LTD4 Invalidates Research Outcomes


Although Leukotriene C3, LTC4, LTD4, and LTE4 all belong to the cysteinyl leukotriene family, their metabolic fates and receptor-binding profiles are meaningfully distinct, rendering them non-interchangeable as experimental tools. In receptor-binding assays using sheep lung membranes, LTC3 and LTC4 exhibit different rank-order potencies in competition for specific binding sites [1]. In metabolic studies, the kinetics of degradation and the tissue-specific activities of key converting enzymes differ between the n-3 and n-6 series [2]. Furthermore, the precursor fatty acid pathways differ: LTC3 derives from eicosatrienoic acid metabolism, whereas LTC4 originates from arachidonic acid, a difference that fundamentally alters the signaling context in inflammatory models [3]. Substituting LTC3 with LTC4 or LTD4 therefore introduces variables that can confound pathway tracing, receptor pharmacology, and metabolic fate mapping.

Leukotriene C3 (77209-77-9) – Quantified Differentiation vs. LTC4, LTD4 & Class Analogs


Receptor-Binding Rank Order: LTC3 Outcompetes LTC4 and LTC5 in Sheep Lung Membrane Assays

In competition binding studies using [³H]LTC4 as the radioligand on sheep lung membrane preparations, the rank order of potency for displacing specific binding was LTC2 > LTC3 > LTC4 > LTC5 [1]. This demonstrates that LTC3 exhibits higher apparent affinity for these binding sites than does LTC4, the most commonly studied CysLT [1].

Receptor pharmacology CysLT receptor binding Radioligand competition assays

Equipotent Smooth Muscle Contraction: LTC3 Equals LTC4 Efficacy but 5000-Fold More Potent than Histamine

In isolated guinea-pig lung parenchymal strip assays, a panel of eight cysteine-containing leukotrienes (including LTC3, LTC4, LTD4, and LTE4) were all equally active as full agonists in inducing contraction across a concentration range of 0.01–100 nM [1]. Notably, all tested leukotrienes were approximately 5,000 times as potent as histamine on a molar basis [1]. In separate studies on isolated guinea-pig ileum, the biological effects of LTC3 and LTD3 were reported as approximately equivalent to those of leukotrienes derived from arachidonic acid (i.e., the n-6 series) [2].

Smooth muscle pharmacology Contractility assay Airway hyperresponsiveness

Tissue-Specific Metabolism: LTC3 to LTD3 Conversion Occurs Primarily in Lung

Metabolic conversion of LTC3 to LTD3 is tissue-dependent. Lung homogenates from guinea pigs actively convert LTC3 to LTD3 via γ-glutamyl transpeptidase activity [1]. In contrast, liver and kidney homogenates exhibit negligible catabolism of LTC3 under the same conditions, attributed to endogenous glutathione-mediated inhibition of γ-glutamyl transpeptidase in these tissues [1]. This tissue selectivity contrasts with the metabolism of LTC4, for which the liver serves as the primary clearance organ [2].

Leukotriene metabolism γ-Glutamyl transpeptidase Organ-specific catabolism

Precursor Fatty Acid Pathway: n-3 Series LTC3 Enables Differential Tracing from n-6 Series LTC4

LTC3 is biosynthesized from 5,8,11-eicosatrienoic acid (mead acid, an n-9 fatty acid) rather than from arachidonic acid (n-6), the precursor for LTC4 [1]. This distinguishes LTC3 as a member of the n-3 (or n-9) series leukotrienes, whereas LTC4, LTD4, and LTE4 are n-6 series leukotrienes [1]. In human in vitro and ex vivo studies, dietary n-3 fatty acid supplementation leads to the formation of n-3 series leukotrienes (e.g., LTC5, LTD5, LTE5), demonstrating that the fatty acid precursor pool directly dictates which leukotriene series is produced [2].

Fatty acid metabolism Eicosanoid biosynthesis Dietary lipid modulation

In Vivo Elimination Profile: Biliary and Renal Clearance Kinetics Differ from LTC4

Following intravenous administration of [³H]LTC3 in mice, tritium label was rapidly eliminated from the circulation, with uptake primarily into the liver for biliary excretion and into the kidneys for urinary excretion [1]. In isolated perfused rat liver studies, LTC3 was efficiently taken up and excreted into bile [2]. However, the isolated perfused rat kidney eliminated LTC3 from the perfusate more slowly than did the liver and excreted only a fraction of the radioactivity into the urine [2]. In comparison, LTC4 undergoes similarly rapid hepatic uptake but with a 40-fold higher ATP-stimulated transport rate in canalicular versus sinusoidal membrane vesicles, indicating that the hepatic transport efficiency may differ between the two series [3].

Pharmacokinetics Hepatobiliary excretion Whole-body autoradiography

Purity Specification and Stability: ≥97% HPLC with Defined Storage Conditions

Commercially sourced Leukotriene C3 is supplied with a purity specification of ≥97% as determined by HPLC . The product is provided as a solution at ~50 μg/mL in methanol:water (7:3) containing 17 mM acetate buffer adjusted to pH 5.4 with NH4OH, and is shipped on dry ice with a recommended storage temperature of −20°C . This analytical specification and defined solvent system ensure lot-to-lot consistency and minimize variability due to degradation or solvent effects .

Analytical chemistry Quality control Compound stability

Leukotriene C3 (CAS 77209-77-9) – Validated Application Scenarios for Experimental Use


n-3 vs. n-6 CysLT Pathway Discrimination Studies

Researchers investigating the differential inflammatory effects of dietary n-3 versus n-6 fatty acids require authentic n-3 series leukotriene standards. LTC3, as the glutathione-conjugated trienoic leukotriene derived from eicosatrienoic acid, serves as the appropriate positive control and analytical standard for n-3 series CysLT pathway mapping, distinct from the n-6 series LTC4 [1].

CysLT Receptor Subtype Profiling and Binding Assays

In radioligand binding assays using [³H]LTC4 as the tracer, LTC3 demonstrates a distinct rank-order potency (LTC2 > LTC3 > LTC4 > LTC5) that differentiates it from other CysLTs [1]. Investigators characterizing novel CysLT receptor ligands or performing receptor subtype deconvolution should include LTC3 as a comparator to establish the binding profile of their test compounds.

Smooth Muscle Contractility Positive Control

For ex vivo smooth muscle contractility experiments (e.g., guinea-pig lung parenchymal strip or ileum assays), LTC3 provides contractile potency equivalent to LTC4 while exhibiting ~5,000-fold greater potency than histamine on a molar basis [1]. This makes LTC3 a reliable positive control for validating tissue responsiveness in airway hyperreactivity and anaphylaxis models.

Organ-Specific Leukotriene Metabolism Studies

LTC3 undergoes tissue-specific conversion to LTD3 primarily in the lung, with minimal catabolism in liver and kidney homogenates [1]. This metabolic profile enables researchers to study pulmonary leukotriene processing in relative isolation from confounding hepatic clearance, a feature less pronounced with LTC4 which is rapidly cleared by the liver [2].

Quote Request

Request a Quote for Leukotrienec3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.